6-O-alpha-D-Mannopyranosyl-D-mannopyranose

描述

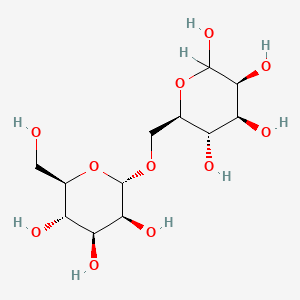

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-FZFXURTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Dynamics of 6 O Alpha D Mannopyranosyl D Mannopyranose

Glycosidic Linkage Stereochemistry and Configuration (alpha-1,6)

The defining feature of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose is the glycosidic bond connecting the two monosaccharide units. This linkage occurs between the anomeric carbon (C1) of one mannose residue and the oxygen atom attached to the C6 of the second mannose residue. smolecule.com The stereochemistry of this linkage is designated as "alpha" (α), which describes the orientation of the bond at the anomeric carbon. In the case of D-mannose, an alpha configuration means the bond projects below the plane of the pyranose ring when drawn in its standard chair conformation. youtube.com

Therefore, the complete designation "alpha-1,6" specifies that the anomeric carbon (C1) of the non-reducing mannose unit is linked to the C6 of the reducing mannose unit, and the stereochemistry at this anomeric carbon is alpha. smolecule.comnih.gov This specific linkage is a key structural element in the α-core-mannan of fungal-type galactomannan (B225805) and the extended polymeric α-(1→6)-linked mannose chains in fungal glycoproteins. nih.govnih.gov The linkage to a primary alcohol at C6 provides significant conformational flexibility compared to linkages at secondary alcohols on the pyranose ring. nih.govnih.gov

**2.2. Advanced Spectroscopic Methods for Structural Characterization

The detailed three-dimensional structure and dynamic behavior of this compound in solution are primarily investigated using advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a powerful, non-destructive technique for elucidating the solution conformation of oligosaccharides. acs.org It provides data on through-bond scalar couplings and through-space dipolar couplings, which are essential for defining the molecule's three-dimensional shape and flexibility. rsc.orgacs.org

One-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR experiments are fundamental for confirming the primary structure of this compound, including the position and configuration of the glycosidic linkage. The chemical shift (δ) of the anomeric proton (H1) is particularly diagnostic of the linkage's anomeric configuration (α or β). For α-mannosides, the anomeric proton signal typically appears in the range of δ 4.8–5.3 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Glycosidic Linkage Region of α-1,6-Mannobiose Derivatives Note: Chemical shifts can vary based on solvent, temperature, and specific derivatives.

| Nucleus | Non-reducing Residue (Manp') | Reducing Residue (Manp) |

| H1' | ~5.0 - 5.3 | - |

| C1' | ~100 - 103 | - |

| H6a/H6b | - | ~3.7 - 4.0 |

| C6 | - | ~66 - 68 (shifted downfield upon glycosylation) |

This table compiles representative data from sources discussing NMR of mannooligosaccharides. rsc.orgresearchgate.netresearchgate.net

The three-dimensional conformation of this compound is not static but exists as a dynamic equilibrium of different conformers in solution. smolecule.com The flexibility primarily arises from rotation around the three torsion angles of the α-(1→6) linkage: φ (H1'-C1'-O6-C6), ψ (C1'-O6-C6-C5), and ω (O6-C6-C5-H5). rsc.orgacs.org

NMR Coupling Constants (J-couplings): Three-bond scalar coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. nih.gov Measuring ³J values across the glycosidic linkage (e.g., ³J(H1',C6), ³J(C1',H6)) provides quantitative information about the torsion angles φ and ψ. rsc.orgacs.org Vicinal proton-proton coupling constants (³J(H,H)) within each mannose ring help confirm that the individual residues maintain a stable ⁴C₁ chair conformation. nih.govresearchgate.net

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. In 1D or 2D NOESY experiments, the observation of an inter-residue NOE between the anomeric proton (H1') of the non-reducing unit and protons on the reducing unit (e.g., H6a, H6b) provides direct evidence of their spatial proximity and helps to define the preferred conformation around the glycosidic bond. rsc.orgresearchgate.net

Table 2: Key NMR Parameters for Conformational Analysis of the α-(1→6) Linkage

| NMR Parameter | Torsion Angle(s) Defined | Typical Application |

| Inter-residue NOEs (e.g., H1' ↔ H6/H5) | φ and ψ | Provides inter-proton distances to define the relative orientation of the two mannose rings. |

| Trans-glycosidic ³J(H,C) couplings (e.g., ³J(H1',C6)) | φ and ψ | Provides data on dihedral angles across the glycosidic bond. |

| Intra-residue ³J(H,H) couplings | Ring conformation | Confirms the stable ⁴C₁ chair conformation of the individual mannose rings. |

This table is based on general principles of oligosaccharide NMR analysis. rsc.orgacs.orgacs.org

The NMR spectra of carbohydrates can be complex due to significant signal overlap, especially for larger oligosaccharides or homopolymers. nih.govacs.org Isotopic labeling, which involves the specific incorporation of NMR-active isotopes like ¹³C or spin-silent isotopes like deuterium (B1214612) (²H), is a powerful strategy to overcome these challenges. nih.govsigmaaldrich.com

Uniform or selective ¹³C enrichment of one or both mannose units significantly enhances the sensitivity of ¹³C NMR experiments. oup.com It enables the measurement of ¹³C-¹³C coupling constants, which provide additional conformational restraints. rsc.orgnih.gov For instance, synthesizing the disaccharide with a uniformly ¹³C-labeled mannosyl donor allows for detailed analysis of the newly formed product. oup.com

Selective deuteration, where ¹H atoms are replaced with ²H, simplifies crowded ¹H NMR spectra by removing specific signals and eliminating their corresponding couplings. mit.edu A strategy involving the chemical synthesis of oligosaccharides with residue-selectively ¹³C and ²H double-isotope-labeled units has been developed. acs.org This approach simplifies the ¹H NMR spectrum and allows for the unambiguous measurement of specific heteronuclear ³J(C,H) coupling constants across the glycosidic linkage, leading to a more precise determination of the conformational ensemble. acs.org

Mass spectrometry (MS) is an essential tool for carbohydrate analysis due to its high sensitivity, speed, and ability to handle complex mixtures. researchgate.netnih.govmdpi.com It provides information on molecular weight, monosaccharide composition, sequence, and glycosidic linkage positions. nih.govacs.org

For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions (e.g., [M+Na]⁺). nih.gov The primary structural information is then obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of the disaccharide is isolated and fragmented, typically through Collision-Induced Dissociation (CID). researchgate.netmdpi.com

The resulting fragmentation pattern is highly informative. The fragmentation of oligosaccharides involves two main types of cleavages:

Glycosidic Cleavages: These cleavages occur at the glycosidic bond, breaking the link between the two mannose units. The resulting fragments are termed B, C, Y, and Z ions, which reveal the mass of the individual monosaccharide units and thus the sequence.

Cross-Ring Cleavages: These cleavages break bonds within the pyranose ring itself and are designated as A and X ions. The presence and mass of specific cross-ring fragment ions can help pinpoint the linkage position. For a (1→6) linkage, specific cross-ring cleavages of the reducing-end mannose residue are expected. mdpi.com

A multi-dimensional MS-based workflow, often combined with liquid chromatography (LC), can provide in-depth structural characterization, including sequence, composition, and linkage analysis, even for complex mixtures of oligosaccharides. nih.govacs.org

Table 3: Common Fragment Ion Types in Tandem Mass Spectrometry (MS/MS) of Oligosaccharides

| Ion Type | Cleavage Type | Information Provided |

| B, C ions | Glycosidic | Mass of the non-reducing terminal unit |

| Y, Z ions | Glycosidic | Mass of the reducing terminal unit |

| A, X ions | Cross-ring | Linkage position and branching patterns |

This table is based on established nomenclature for carbohydrate fragmentation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Approaches to Conformational Analysis

Computational methods have become indispensable for studying the conformational landscapes of oligosaccharides, which are often too complex to be fully characterized by experimental techniques alone.

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide detailed insights into the flexibility around the glycosidic linkage, which is defined by specific torsion angles. The key glycosidic torsion angles are φ (phi), ψ (psi), and ω (omega).

φ (phi): O5'-C1'-O6-C6

ψ (psi): C1'-O6-C6-C5

ω (omega): O6-C6-C5-O5

Simulations of α-(1→6)-linked mannobiose, often performed in explicit water solvent to mimic physiological conditions, reveal the preferred orientations and the range of motion for these angles. For instance, MD simulations using force fields like CHARMM36 and Drude have been run for up to 100 nanoseconds to sample the conformational space adequately. nih.gov These simulations generate potential of mean force (PMF) maps, which illustrate the low-energy (most probable) conformations of the molecule. Studies have shown that the ψ torsion angle can exhibit a bimodal distribution, indicating the presence of two distinct stable conformational states. nd.edu The convergence of these simulations is typically confirmed by comparing the PMF maps from different halves of the simulation trajectory to ensure the shape and location of the energy minima are consistent. nih.gov

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| φ (phi) | O5'-C1'-O6-C6 | Rotation around the C1'-O6 bond of the glycosidic linkage. |

| ψ (psi) | C1'-O6-C6-C5 | Rotation around the O6-C6 bond of the glycosidic linkage. |

| ω (omega) | O5-C5-C6-O6 | Rotation of the exocyclic group of the reducing mannose residue. nih.gov |

The accuracy of MD simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters and mathematical functions that describes the potential energy of a system of particles. For carbohydrates, developing accurate force fields is challenging due to complex stereochemical and electronic effects, such as the anomeric and exo-anomeric effects. nih.gov

To address these challenges, researchers have developed force fields where parameters are derived from high-level quantum mechanics (QM) calculations. acs.orgacs.org Methods like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) have been extended with specialized parameter sets for carbohydrates. nih.govnih.gov These parameters, including atomic partial charges and torsional energy profiles, are often fitted to data from ab initio QM calculations on small model compounds that represent fragments of the larger oligosaccharide. acs.orgresearchgate.net This QM-based parameterization allows the force field to more accurately capture the subtle electronic effects that govern carbohydrate conformation. acs.org The resulting force fields are then validated by comparing simulation results with experimental data, such as NMR-derived distances and coupling constants, to ensure they can reliably reproduce the known conformational features of disaccharides in solution. nih.govacs.org

The six-membered pyranose rings of the mannose units are not flat. wikipedia.org They adopt puckered conformations to minimize steric and angle strain, allowing the carbon atoms to maintain a nearly ideal tetrahedral geometry. wikipedia.org A pyranose ring can theoretically exist in 38 distinct basic conformations, which are categorized as chairs (C), boats (B), skew-boats (S), half-chairs (H), and envelopes (E). wikipedia.orgsemanticscholar.org

| Conformation Category | Description | Relative Stability |

|---|---|---|

| Chair (C) | Four atoms are in the reference plane, with one above and one below. semanticscholar.org | Generally the most stable and lowest in energy. nih.govlibretexts.org |

| Boat (B) | Two atoms are on the same side of the reference plane defined by the other four. semanticscholar.org | Generally high in energy, often a transition state. nih.gov |

| Skew-Boat (S) | A twisted form of the boat conformation. semanticscholar.org | Intermediate energy. |

| Half-Chair (H) | Three adjacent atoms and a fifth atom are in the plane. semanticscholar.org | Intermediate energy. |

| Envelope (E) | Five atoms are in the plane. semanticscholar.org | Intermediate energy. |

For D-mannopyranose, the most stable conformation is the 4C1 chair, where the C4 and C1 atoms are on opposite sides of the ring plane. libretexts.org In this conformation, the bulky hydroxymethyl group (-CH₂OH) at C5 is in an equatorial position, which is energetically favorable. While the chair form is predominant, other higher-energy conformations can be transiently populated and may be important in specific biological contexts, such as during enzymatic catalysis. semanticscholar.org Computational methods, including QM calculations and machine learning potentials, are used to map the energy landscape of these ring pucker interconversions. nih.gov

Comparative Structural Analysis with other Mannobiose Isomers (e.g., alpha-1,2 and alpha-1,3 mannobioses)

The structural dynamics of this compound (α-1,6-mannobiose) are distinct from its isomers with α-1,2, α-1,3, or α-1,4 linkages. A key difference lies in the point of attachment on the reducing mannose residue. nih.gov

In α-1,6-mannobiose, the glycosidic linkage involves a primary carbon atom (C6), which is part of a relatively flexible hydroxymethyl group. nih.gov In contrast, the α-1,2 and α-1,3 linkages involve secondary carbon atoms (C2 and C3, respectively) that are part of the pyranose ring itself. This difference in connectivity significantly influences the conformational freedom around the glycosidic bond. The linkage to the primary C6 carbon in α-1,6-mannobiose allows for three rotatable bonds (φ, ψ, and ω), affording it a different and often greater degree of flexibility compared to isomers linked directly to the ring. This structural distinction can have significant biological consequences. For example, certain enzymes exhibit strong preferences for one isomer over others. The GH92 α-1,2-mannosidase from Neobacillus novalis, for instance, shows a clear preference for hydrolyzing α-1,2-mannobiose and has much lower or no activity towards α-1,3- and α-1,6-mannobiose, highlighting how enzymes can recognize the subtle structural differences between these isomers. nih.govnih.gov

Synthetic Methodologies for 6 O Alpha D Mannopyranosyl D Mannopyranose and Its Analogs

Chemical Synthesis Strategies

The assembly of 6-O-alpha-D-mannopyranosyl-D-mannopyranose and its derivatives relies on a toolkit of advanced organic chemistry techniques. These methods are designed to control the formation of the specific α-(1→6) glycosidic bond while preventing unwanted side reactions at other hydroxyl groups.

Regioselectivity is paramount in carbohydrate synthesis, ensuring that the glycosidic bond forms at the correct hydroxyl group of the acceptor molecule. For the synthesis of this compound, the primary 6-OH group of the acceptor mannose unit must be selectively targeted.

One common chemical strategy involves the use of a mannose acceptor with temporary protecting groups on all hydroxyls except for the C-6 position. For instance, a popular acceptor is a derivative with its C-1, C-2, C-3, and C-4 hydroxyls protected, leaving the C-6 hydroxyl available for glycosylation. A study detailed the condensation of tetra-O-acetyl-α-D-mannopyranosyl bromide with 1,2,3,4-tetra-O-acetyl-6-O-trityl-α-D-mannopyranose to form the octaacetate of 6-O-α-D-mannopyranosyl-α-D-mannopyranose. capes.gov.brnih.gov The bulky trityl group on the 6-OH of the acceptor can be selectively removed to provide the necessary site for glycosylation.

Enzymatic approaches also offer high regioselectivity. A novel 1,6-α-D-mannosidase from Aspergillus phoenicis has been utilized for the synthesis of mannobiose and mannotriose through a process called reverse hydrolysis. researchgate.netreading.ac.uk This enzyme specifically forms α-(1→6) linkages. In one experiment, this enzymatic synthesis yielded approximately 21% mannobiose and 5% mannotriose from an initial mannose concentration of 45% (w/w). researchgate.netreading.ac.uk

Another chemical method demonstrated regioselective glycosylation at the O-3 position of an allyl 6-O-TBDPS-α-D-mannopyranoside acceptor when using Schmidt trichloroacetimidate (B1259523) donors in the presence of a TMSOTf catalyst. nih.gov While this specific example targets the O-3 position, it highlights the principle of using specific protecting groups (like TBDPS on the 6-OH) to direct glycosylation to other available hydroxyls.

The selective protection and deprotection of hydroxyl groups are fundamental to any oligosaccharide synthesis. mdpi.comdntb.gov.uajocpr.com To expose the C-6 hydroxyl group of a mannose acceptor for glycosylation, all other hydroxyl groups (C-1, C-2, C-3, C-4) must be masked with protecting groups.

Common protecting groups in mannose chemistry include:

Benzyl (Bn) ethers: These are stable under a wide range of conditions and can be removed by hydrogenolysis.

Acetyl (Ac) esters: These are typically installed using acetic anhydride (B1165640) and can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol). rsc.org

Benzylidene acetals: These can simultaneously protect the C-4 and C-6 hydroxyls. nih.gov Subsequent regioselective opening of the acetal (B89532) ring can then expose the C-6 hydroxyl.

Silyl (B83357) ethers: Bulky silyl groups like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) are often used for the selective protection of the primary C-6 hydroxyl due to its greater steric accessibility compared to the secondary hydroxyls. nih.govlibretexts.org

A key challenge is the selective deprotection of a single hydroxyl group. Chemoenzymatic approaches have been developed to achieve this with high regioselectivity. For example, Candida rugosa lipase (B570770) (CRL) has been shown to selectively deacetylate the C-6 position of peracetylated monosaccharides. mdpi.comresearchgate.net This enzymatic approach provides a "monohydroxylated building block" that can act as a glycosyl acceptor at the C-6 position. mdpi.com The table below summarizes the regioselective deprotection of acetylated mannose derivatives using different enzymes.

| Enzyme | Substrate | Position of Deprotection | Application |

|---|---|---|---|

| Candida rugosa lipase (CRL) | Acetylated Monosaccharides | C6 | Creates acceptor for C6 glycosylation |

| Bacillus pumilus acetyl xylan (B1165943) esterase (AXE) | Acetylated Disaccharides (with α-1,6 bond) | C2 | Creates acceptor for C2 glycosylation |

The formation of a glycosidic bond requires the activation of the glycosyl donor to make the anomeric carbon electrophilic. This is typically achieved by using a donor with a good leaving group at the anomeric position and a promoter to facilitate its departure.

A widely used class of donors are thioglycosides (e.g., thiophenyl or thioethyl mannosides). bates.eduresearchgate.net They are stable during protecting group manipulations but can be activated by thiophilic promoters. researchgate.netnih.govrsc.org Common promoter systems for thioglycosides include:

N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). rsc.orgrsc.org

Dimethyl disulfide-triflic anhydride (Me₂S₂−Tf₂O). This powerful reagent combination activates thioglycosides quickly at low temperatures. acs.org

Another important class of donors are trichloroacetimidates , activated by catalytic amounts of Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov

Pre-activation strategies, where the donor is activated before the acceptor is added, can improve yield and stereoselectivity. nih.gov For example, a mannosyl sulfoxide (B87167) donor can be pre-activated with trifluoromethanesulfonic anhydride (Tf₂O) before the addition of the acceptor, leading to excellent yields. nih.gov The choice of promoter and reaction conditions is critical for controlling the stereochemistry of the newly formed glycosidic bond, with the goal being the formation of the desired α-linkage.

The table below outlines some common donor/promoter systems used in mannose glycosylation.

| Glycosyl Donor Type | Leaving Group Example | Promoter/Activator System | Reference |

|---|---|---|---|

| Thioglycoside | S-Phenyl (SPh), S-Ethyl (SEt) | NIS/TfOH, NIS/AgOTf | rsc.orgrsc.org |

| Thioglycoside | S-Methyl (SMe), S-Ethyl (SEt), S-Phenyl (SPh) | Me₂S₂−Tf₂O | acs.org |

| Trichloroacetimidate | O-C(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | nih.gov |

| Sulfoxide | S(O)Ph | Tf₂O | nih.gov |

For the synthesis of larger oligosaccharides containing the this compound motif, convergent synthetic pathways are often more efficient than linear, step-by-step approaches. acs.org In a convergent or "block" synthesis, monosaccharide or disaccharide building blocks are prepared separately and then coupled together. nih.govnih.gov

For example, a mannotriose can be synthesized by first creating the α-(1→6)-linked disaccharide, this compound. This disaccharide is then used as a building block (either as a donor or an acceptor) to react with another mannose monosaccharide to form the target trisaccharide. This strategy was employed in the synthesis of a branched mannohexaoside, where a branched trisaccharide served as a precursor. nih.gov This blockwise approach allows for the assembly of complex, branched mannooligosaccharides. nih.govnih.gov

To study the interactions of oligosaccharides with proteins and other biological molecules, researchers often synthesize derivatives with specific modifications.

The p-nitrophenyl (pNP) group is a useful chromophoric tag that can be attached to the anomeric position of a sugar. pNP-glycosides are valuable substrates for glycosidase enzymes, as the release of p-nitrophenol can be easily monitored by UV-Vis spectrophotometry. nih.gov

The synthesis of p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside has been reported. capes.gov.brnih.gov The general strategy involves first synthesizing the protected disaccharide, in this case, 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate. This protected disaccharide is then fused with p-nitrophenol in the presence of a catalyst like zinc chloride. umich.edu The final step is the removal of the acetyl protecting groups (deacetylation) to yield the desired p-nitrophenyl mannobioside. capes.gov.brnih.govumich.edu

Synthesis of Chemically Modified Derivatives for Research Applications

Synthesis of Fluorogenic and Chromogenic Substrates for Enzyme Assays

The development of substrates for enzyme assays is fundamental to studying the activity and specificity of glycosyltransferases. Chromogenic substrates, in particular, provide a convenient method for detecting enzyme activity. The synthesis of p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside serves as a key example of a chromogenic substrate used to assay enzymes that recognize or synthesize the α-1,6-mannobiose linkage. nih.govcapes.gov.br

The synthesis begins with the preparation of a suitably protected disaccharide, 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate. nih.govcapes.gov.br This is achieved through the condensation of an activated mannosyl donor, tetra-O-acetyl-α-D-mannopyranosyl bromide, with a mannose acceptor that has a free hydroxyl group at the C-6 position, such as 1,2,3,4-tetra-O-acetyl-6-O-trityl-α-D-mannopyranose. nih.govcapes.gov.br Following the coupling reaction, the resulting fully acetylated disaccharide is isolated.

The final step involves attaching the chromogenic p-nitrophenyl group. This is accomplished by fusing the prepared mannobiosyl octaacetate with p-nitrophenol. Subsequent deacetylation of the product yields the target chromogenic substrate, p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside. nih.govcapes.gov.br While this example details a chromogenic substrate, the same principle applies to the synthesis of fluorogenic substrates, where a fluorescent tag like 4-methylumbelliferone (B1674119) would be used in place of p-nitrophenol.

Table 1: Key Steps in the Synthesis of p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside

| Step | Donor Compound | Acceptor Compound | Key Reagents/Process | Product |

| 1 | Tetra-O-acetyl-α-D-mannopyranosyl bromide | 1,2,3,4-tetra-O-acetyl-6-O-trityl-α-D-mannopyranose | Condensation | 6-O-α-D-Mannopyranosyl-α-D-mannopyranose octaacetate |

| 2 | 6-O-α-D-Mannopyranosyl-α-D-mannopyranose octaacetate | p-Nitrophenol | Fusion | p-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate |

| 3 | p-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate | N/A | Deacetylation | p-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside |

Construction of Trisaccharide and Oligosaccharide Analogs

Building upon the core structure of 6-O-α-D-mannopyranosyl-D-mannopyranose, chemists can construct more complex trisaccharide and oligosaccharide analogs. These larger structures are crucial for investigating the binding requirements of proteins like lectins and for mimicking the complex glycans found on cell surfaces. academie-sciences.frcapes.gov.br The synthesis of these analogs relies on sophisticated protecting group strategies to ensure that glycosidic bonds are formed at specific, desired positions.

For example, the synthesis of methyl 3,6-di-O-α-D-mannopyranosyl-α-D-mannopyranoside, a key component of the N-glycan core, involves the sequential addition of mannose units to a central mannoside. capes.gov.br Similarly, other trisaccharides, such as methyl 3-O-α-D-galactopyranosyl-6-O-α-D-mannopyranosyl-α-D-mannopyranoside, have been synthesized. capes.gov.br The general approach involves using a protected disaccharide acceptor, like a derivative of 6-O-α-D-mannopyranosyl-D-mannopyranose, which has a single free hydroxyl group. This acceptor is then reacted with an activated and protected monosaccharide donor, such as a glycosyl halide or trichloroacetimidate, to form the desired trisaccharide.

Deoxy analogs of these oligosaccharides are also synthesized to probe the importance of specific hydroxyl groups in biological interactions. capes.gov.br The introduction of deoxy functions can be achieved by using deoxyglycosyl donors in coupling reactions or through multi-step sequences involving the reduction of iodo-derivatives formed from reactions with reagents like N-iodosuccinimide (NIS). capes.gov.br

Enzymatic Synthesis Approaches

Glycosyltransferase-Catalyzed Formation of the Alpha-1,6 Linkage

The specific α-1,6 glycosidic bond in 6-O-α-D-mannopyranosyl-D-mannopyranose is formed by a class of enzymes known as α-1,6-mannosyltransferases (EC 2.4.1.232). wikipedia.org These enzymes belong to the broader family of glycosyltransferases, which catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule. sigmaaldrich.comnih.gov In this case, the enzyme transfers a mannose residue from GDP-mannose to the 6-hydroxyl group of a mannose or mannan (B1593421) acceptor. wikipedia.org

An example of such an enzyme is AnpA, identified in the fungus Aspergillus fumigatus. nih.gov This enzyme is responsible for transferring α-1,6-linked mannosyl residues during the biosynthesis of the α-core-mannan of fungal-type galactomannan (B225805). nih.gov In yeast, such as Saccharomyces cerevisiae, other α-1,6-mannosyltransferases like Och1p are responsible for initiating the outer chain of N-linked glycans by adding the first α-1,6-linked mannose to the core glycan. wikipedia.org These enzymes are highly specific, ensuring the precise architecture of the final oligosaccharide structure. sigmaaldrich.comnih.gov

Biocatalytic Production and Reaction Optimization

Biocatalysis offers a powerful alternative to chemical synthesis for producing specific oligosaccharides. The use of isolated glycosyltransferases allows for the creation of glycosidic bonds with perfect stereochemical and regiochemical control, often under mild reaction conditions. nih.gov

The production of 6-O-α-D-mannopyranosyl-D-mannopyranose and related structures can be achieved using recombinant α-1,6-mannosyltransferases. For instance, recombinant AnpA from A. fumigatus has been used in in vitro assays to synthesize α-1,6-mannan structures. nih.gov The optimization of such biocatalytic reactions involves several factors. The enzyme typically requires a divalent cation cofactor, such as Mn²⁺, and operates optimally within a specific pH range, often between 6.0 and 7.0. nih.govnih.gov

Table 2: Example of In Vitro Reaction Conditions for an α-1,6-Mannosyltransferase (AnpA)

| Component | Concentration / Amount | Purpose |

| Recombinant AnpA enzyme | Varies | Biocatalyst |

| GDP-Mannose | ~0.5 mM | Mannosyl Donor Substrate |

| Acceptor Substrate (e.g., α-1,2-mannobiose) | ~1.0 mM | Mannosyl Acceptor Substrate |

| MnCl₂ | ~10 mM | Divalent Cation Cofactor |

| Triton X-100 | ~0.2% (v/v) | Detergent for solubilization |

| HEPES Buffer | ~50 mM | Maintain optimal pH (~7.0) |

| Incubation | 37°C for several hours | Reaction Conditions |

Data based on conditions described for AnpA from A. fumigatus. nih.gov

Specificity and Mechanism of Relevant Glycosyltransferases

Glycosyltransferases are known for their high degree of specificity for both the donor and acceptor substrates, which dictates the final structure of the glycan. sigmaaldrich.comnih.gov The α-1,6-mannosyltransferases that synthesize the core linkage of 6-O-α-D-mannopyranosyl-D-mannopyranose exhibit distinct acceptor specificities.

For example, the AnpA enzyme from A. fumigatus shows a much higher activity when using α-1,2-mannobiose as an acceptor compared to α-1,6-mannobiose (100% vs 16.9% relative activity, respectively). nih.gov This specificity is crucial for its biological role in elongating the α-core-mannan structure in the fungus. nih.gov In contrast, an α-1,6-mannosyltransferase from Candida albicans, involved in creating branched side chains, specifically requires the structure Man-α-1->3Man-α-1-> within its acceptor substrate. nih.gov The initiating α-1,6-mannosyltransferase from Saccharomyces cerevisiae, Och1p, acts on the Man₈GlcNAc₂-PP-Dolichol intermediate during N-glycan synthesis.

These enzymes are retaining glycosyltransferases, meaning the stereochemistry of the anomeric carbon in the product (α-linkage) is the same as in the donor substrate (GDP-α-D-mannose). The proposed reaction mechanism is a front-side, substrate-assisted SNi-like mechanism, which avoids the formation of a discrete oxocarbenium ion intermediate that would be expected in a classical SN1 reaction. nih.gov

Table 3: Substrate Specificity of Selected α-1,6-Mannosyltransferases

| Enzyme | Organism | Preferred Acceptor Structure | Biological Role |

| AnpA | Aspergillus fumigatus | α-(1→2)-mannobiose | Elongation of FTGM α-core-mannan nih.gov |

| Och1p | Saccharomyces cerevisiae | Man₈GlcNAc₂-PP-Dolichol | Initiation of N-glycan outer chain wikipedia.org |

| Unnamed | Candida albicans | Man-α-1→3Man-α-1→ containing oligosaccharides | Formation of branched mannan side chains nih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create complex carbohydrates efficiently. This approach typically uses chemical synthesis to produce a core scaffold or a protected intermediate that may be difficult to make enzymatically. Then, one or more glycosyltransferases are used in subsequent steps to add further sugar units with high precision and without the need for extensive protecting group manipulations.

In the context of 6-O-α-D-mannopyranosyl-D-mannopyranose and its analogs, a chemoenzymatic route could involve the chemical synthesis of the initial α-1,6-linked mannobiose acceptor. This chemically synthesized disaccharide can then be used as a substrate for a different glycosyltransferase, for example, an α-1,2- or α-1,3-mannosyltransferase, to build a more complex trisaccharide. This strategy leverages the scalability of chemical synthesis for the core unit and the absolute specificity of enzymes for subsequent elongation steps, providing a powerful and flexible platform for assembling biologically relevant oligosaccharides.

Biosynthesis and Metabolic Pathways Involving 6 O Alpha D Mannopyranosyl D Mannopyranose

Occurrence and Formation in Microbial Systems

The α-1,6 mannosidic linkage is integral to the architecture of cell surface glycans in numerous microbes, especially fungi. Its synthesis is a highly regulated enzymatic process essential for cell viability and interaction with the environment.

The fungal cell wall is a complex matrix of polysaccharides, with mannans playing a significant role in its structure. In filamentous fungi such as Aspergillus fumigatus, a major pathogen, the cell wall contains galactomannans (GMs) composed of D-mannose and D-galactofuranose residues. nih.gov One type, the fungal-type galactomannan (B225805) (FTGM), features an α-core-mannan structure. The biosynthesis of this α-core-mannan involves the creation of α-(1→6)-mannosyl residues. nih.gov Research has identified a specific α-(1→6)-mannosyltransferase, AnpA, as essential for the synthesis of this α-core-mannan chain in A. fumigatus. nih.gov

In the broader context of fungal glycan biosynthesis, various mannosyltransferases are responsible for creating the diverse linkages found in cell wall mannoproteins. For instance, in the N-glycosylation pathway, which is critical for protein folding and function, a lipid-linked oligosaccharide precursor (Dol-PP-GlcNAc₂Man₉) is assembled. This process includes the addition of an α-1,6-linked mannose by the α-1,6-mannosyltransferase Alg12. nih.gov The resulting mannan (B1593421) structures are crucial for the integrity of the cell wall. The enzymatic degradation of these structures often requires α-mannosidases with broad specificity capable of cleaving α-1,2, α-1,3, and α-1,6 linkages. dtu.dk

In the pathogenic yeast Cryptococcus neoformans, the biosynthesis of N-glycans is a critical virulence factor. nih.gov The N-glycosylation pathway begins on the cytoplasmic side of the endoplasmic reticulum (ER) membrane and continues within the ER lumen. nih.gov After the initial heptasaccharide (Dol-PP-GlcNAc₂Man₅) is flipped into the ER lumen, several mannosyltransferases add more mannose residues. nih.gov Specifically, the α-1,6-mannosyltransferase Alg12 catalyzes the addition of an α-1,6-mannose residue to complete the formation of the Dol-PP-GlcNAc₂Man₉ precursor. nih.gov

This precursor is then transferred to proteins, and subsequent modifications occur. Deletion of the ALG12 gene in C. neoformans leads to the production of truncated N-glycans, highlighting the gene's essential role in forming the complete core N-glycan structure. nih.gov The polysaccharide capsule of C. neoformans, of which glucuronoxylomannan (GXM) is the primary component, is essential for its pathogenicity. scispace.comrsc.org The proper synthesis of N-glycan precursors containing the 6-O-alpha-D-mannopyranosyl-D-mannopyranose motif is thus intrinsically linked to the virulence of this fungal pathogen. nih.gov

Enzymatic Processing and Degradation

The breakdown of α-1,6 mannosidic linkages is carried out by a specific class of enzymes known as glycoside hydrolases. These enzymes are vital for nutrient acquisition, cell wall remodeling, and host-pathogen interactions.

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. cazypedia.org Those that specifically target the α-1,6 linkage in mannans are known as α-1,6-mannosidases. A key family of these enzymes is the Glycoside Hydrolase Family 125 (GH125). cazypedia.orgebi.ac.uk Enzymes in the GH125 family exhibit specificity for cleaving non-reducing terminal mannose residues that are linked via an α-1,6 bond. cazypedia.orgebi.ac.uk While some enzymes like the jack bean α-mannosidase show broad specificity against α-1,2, α-1,3, and α-1,6 linkages, GH125 enzymes are more specialized. dtu.dkcazypedia.org Another family, GH92, includes α-mannosidases that can hydrolyze the mannose-1-phosphate-6-mannose structures found in yeast mannoproteins, which also involves cleaving an α-1,6 linkage. cazypedia.org

| GH Family | Specificity | Example Organism/Source | Reference |

|---|---|---|---|

| GH125 | Specific for α-1,6-linked non-reducing terminal mannose | Clostridium perfringens, Streptococcus pneumoniae | cazypedia.org |

| GH92 | Acts on mannose-1-phosphate-6-mannose linkages in yeast | Yeast | cazypedia.org |

| N/A (Broad Specificity) | Acts on α-1,2, α-1,3, and α-1,6 mannosidic bonds | Jack Bean (Canavalia ensiformis) | dtu.dk |

The GH125 family of glycoside hydrolases contains bacterial and fungal enzymes that function as metal-independent α-mannosidases. ebi.ac.uk Detailed structural and kinetic studies have been performed on members of this family, such as those from Streptococcus pneumoniae (SpGH125) and Clostridium perfringens (CpGH125). cazypedia.org

Three-dimensional structures determined by X-ray crystallography revealed that these enzymes have an (α/α)₆-fold. cazypedia.org Structural analysis of complexes with inhibitors and non-hydrolyzable substrate analogs has provided significant insight into their mechanism. cazypedia.org For instance, the structure of CpGH125 in complex with a non-hydrolyzable substrate analog helped identify the key catalytic residues as an aspartate and a glutamate (B1630785). cazypedia.org These studies are crucial for understanding how these enzymes recognize and cleave their specific substrates. cazypedia.org

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Family | Glycoside Hydrolase Family 125 (GH125) | cazypedia.org |

| Function | Metal-independent α-mannosidase | ebi.ac.uk |

| Specificity | α-1,6-linked non-reducing terminal mannose residues | cazypedia.org |

| Catalytic Residues | Aspartate (General Base) and Glutamate (General Acid) | cazypedia.org |

| Mechanism | Inverting (Single Displacement) | cazypedia.org |

| 3D Structure | (α/α)₆-fold | cazypedia.org |

Glycoside hydrolases typically operate via one of two general mechanisms: retaining or inverting. cazypedia.org The GH125 family enzymes utilize an inverting mechanism. cazypedia.org This was confirmed by monitoring the hydrolysis of a substrate using ¹H NMR spectroscopy, which showed an inversion of the anomeric stereochemistry upon cleavage. cazypedia.org

The inverting mechanism is a single-displacement reaction involving two key acidic residues. In GH125 enzymes, a glutamate residue acts as a general acid, protonating the glycosidic oxygen, while an aspartate residue acts as a general base, activating a water molecule for nucleophilic attack at the anomeric carbon. cazypedia.org This direct attack by water inverts the stereochemistry at the anomeric center in a single step. The arrangement of these catalytic residues, as seen in the crystal structures of CpGH125 and SpGH125, is consistent with this proposed mechanism. cazypedia.org

Kinetic Analysis of Enzymatic Reactions (e.g., Vmax, Km determination)

For instance, the α-mannosidase Bt3994 from the human gut symbiont Bacteroides thetaiotaomicron is known to hydrolyze the distal α-1,6-mannosidic linkage in high-mannose N-glycans. nih.gov Kinetic analysis of this enzyme reveals its specificity for different glycan structures. nih.gov The enzyme demonstrates the capacity to convert Man₅GlcNAc₂ to Man₄GlcNAc₂. nih.gov

Similarly, α-1,6-mannosyltransferases, such as the Och1p enzyme in Saccharomyces cerevisiae, are responsible for initiating the outer chain elongation of N-linked oligosaccharides by adding a mannose residue via an α(1→6) linkage. nih.gov Investigations into the substrate specificity of Och1p show that it most efficiently acts on Man₈GlcNAc₂, and its activity is significantly reduced if the substrate's α-1,2-mannose residues are missing. nih.gov The Man₅GlcNAc₂ structure, which lacks these residues entirely, does not serve as an acceptor for the enzyme. nih.gov

Table 1: Kinetic Parameters of α-Mannosidase Bt3994 from B. thetaiotaomicron nih.gov

This interactive table details the kinetic values of Bt3994 acting on various p-nitrophenyl (pNP) mannoside substrates.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|

| pNP-α-Man-1,6-α-Man | 1.0 ± 0.03 | >10 | ND |

| pNP-α-Man-1,3-α-Man | 0.05 ± 0.01 | >10 | ND |

| pNP-α-Man-1,2-α-Man | 0.01 ± 0.001 | >10 | ND |

ND: Not determined as K_m_ was above the maximum substrate concentration used.

Involvement in Eukaryotic Glycosylation Pathways

The this compound moiety is a cornerstone of N-linked glycosylation, a critical post-translational modification process that affects protein folding, stability, and function.

In the eukaryotic Golgi apparatus, N-linked oligosaccharides undergo extensive processing. This process is initiated in yeast by the action of an α-1,6-mannosyltransferase encoded by the OCH1 gene. nih.govnih.gov This enzyme transfers a mannose residue from a GDP-mannose donor to the Man₈GlcNAc₂ or Man₉GlcNAc₂ structures that were synthesized in the endoplasmic reticulum. nih.gov The product of this reaction is a larger high-mannose glycan containing a new α(1→6) linkage, which serves as the initiation point for the elongation of the outer mannan chain. nih.gov Subsequent processing can involve the removal of mannose residues by various mannosidases, such as Golgi α-mannosidase II, which can cleave terminal (1→3)- and (1→6)-linked α-D-mannose residues during the maturation of the glycan into complex or hybrid types. wikipedia.org

The endoplasmic reticulum (ER) possesses a sophisticated quality control system to ensure that only correctly folded proteins are trafficked to the Golgi apparatus. This system, known as ER-associated degradation (ERAD), relies on the structure of N-linked glycans. Misfolded glycoproteins are retained in the ER and targeted for degradation. wikipedia.org The trimming of mannose residues from the N-glycan serves as a crucial timer for this process. Specifically, the removal of terminal mannose units from the Man₉GlcNAc₂ structure to generate a specific Man₈GlcNAc₂ isomer is a key signal. wikipedia.org This trimmed structure is then recognized by ER-resident lectins, such as the ER degradation-enhancing alpha-mannosidase-like protein (EDEM) and OS-9, which bind to the exposed mannose residues and target the misfolded protein for retro-translocation to the cytosol and subsequent degradation by the proteasome. wikipedia.org

Biosynthesis of Related Mannose-Containing Oligosaccharides and Polysaccharides

The biosynthesis of mannose-containing glycans is a complex, multi-step process involving a series of glycosyltransferases. The core structure containing the this compound motif is found in various polysaccharides across different species.

In eukaryotes, the process begins in the endoplasmic reticulum with the assembly of a lipid-linked oligosaccharide precursor, which is then transferred en bloc to nascent polypeptide chains. The initial steps involve the transfer of mannose residues directly from GDP-mannose, while later additions utilize dolichyl-phosphoryl-mannose as the donor. nih.gov In the Golgi, this core structure is further modified. In Saccharomyces cerevisiae, multi-protein complexes containing the Mnn9p subunit exhibit α-1,6-mannosyltransferase activity, creating the α-1,6-linked backbone of the extensive outer mannan chains found on many yeast glycoproteins. embopress.org

In fungi like Aspergillus fumigatus, α-(1→6)-mannosyltransferases are also involved in the biosynthesis of fungal-type galactomannan, a polysaccharide component of the cell wall. nih.gov The enzyme AnpA, for example, contributes to the formation of the α-core-mannan structure of this polysaccharide. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Man₉GlcNAc₂ |

| Man₈GlcNAc₂ |

| Man₅GlcNAc₂ |

| Man₄GlcNAc₂ |

| GDP-mannose |

| Dolichyl-phosphoryl-mannose |

| p-nitrophenyl-α-Man-1,6-α-Man |

| p-nitrophenyl-α-Man-1,3-α-Man |

| p-nitrophenyl-α-Man-1,2-α-Man |

| Galactomannan |

| α-(1→6)-mannobiose |

Biological Roles and Intermolecular Recognition in Research Contexts

Carbohydrate-Protein Interactions

The interaction between carbohydrates and proteins is fundamental to many biological processes. The unique structural presentation of 6-O-alpha-D-mannopyranosyl-D-mannopyranose allows it to be specifically recognized by various carbohydrate-binding proteins, influencing their function and specificity.

The disaccharide this compound is recognized as a specific epitope in various immune contexts. iedb.org An epitope is the specific part of an antigen that is recognized by the immune system, such as by antibodies or B cells. iedb.org The defined three-dimensional structure conferred by the α(1→6) linkage between the two mannose residues is a key determinant for this recognition. smolecule.comiedb.org

In vitro studies, such as B cell assays, have confirmed that this specific mannosyl-mannose structure can be bound by immune system components. iedb.org This recognition is critical, as similar mannose-containing structures are found on the surfaces of various pathogens. Lectins, a class of proteins that bind specifically to carbohydrates, also exhibit recognition of this epitope. The carbohydrate-recognition domains (CRDs) of lectins are shaped to accommodate specific glycan structures, and the α(1→6) linkage provides a distinct motif for high-affinity binding compared to single mannose units.

The presence of this compound, as opposed to a single mannose molecule, significantly influences the binding affinity and specificity of interacting biomolecules. nih.gov The linkage of two mannose units creates a larger and more complex ligand, which can form more extensive contacts with the binding site of a protein. This multivalency at a molecular level can lead to a substantial increase in binding strength (avidity).

Research into high-affinity ligands for bacterial lectins, such as FimH, demonstrates this principle. mdpi.com While FimH binds to D-mannose, its affinity is often enhanced when presented with more complex mannosides. The orientation and spacing of the mannose units, as dictated by the α(1→6) bond, allow for an optimal fit within the lectin's binding pocket, thereby increasing both the affinity and the specificity of the interaction. This enhanced binding is crucial for the biological function of many mannose-specific proteins.

Due to its ability to act as a specific ligand, this compound is a valuable tool in competitive inhibition studies. In these experiments, the disaccharide is used to compete with other mannose-containing molecules for the binding site of a carbohydrate-binding protein. By quantifying the concentration of this compound required to inhibit the binding of a reference ligand, researchers can determine its relative inhibitory potency and, by extension, its binding affinity. mdpi.com

These studies are particularly relevant in the development of anti-adhesion therapies against pathogenic bacteria. For instance, by using mannoside derivatives to block the FimH lectin on uropathogenic Escherichia coli, it is possible to prevent the bacteria from adhering to host cells, a critical first step in infection. mdpi.com The table below summarizes findings from such research, illustrating the inhibitory capacity of mannose-based compounds.

| Carbohydrate-Binding Protein | Inhibitor Type | Research Context | Finding |

| FimH Lectin (E. coli) | α-D-Mannosides | Bacterial Adhesion | High-affinity mannoside derivatives serve as effective antagonists, inhibiting bacterial adhesion to host cell surfaces. mdpi.com |

| Various Lectins | Bivalent α-D-Mannopyranosides | Lectin Cross-Linking | The spatial arrangement of two mannoside units on a scaffold influences binding affinity and the ability to cross-link lectins. mdpi.com |

| FimH Lectin (E. coli) | Heptyl alpha-D-mannose | Biofilm Formation | This high-affinity ligand has been demonstrated to inhibit biofilm formation and the invasion of host cells by uropathogenic E. coli. tmrjournals.com |

Role in Microbial Biology and Pathogenesis Studies

The surfaces of many microbes are decorated with complex carbohydrates, or glycans, which are pivotal in the interaction between the microbe and its host. smolecule.comtmrjournals.com The this compound moiety is a recurring structural theme in these surface molecules.

The cell walls and capsules of numerous pathogens, especially fungi like Cryptococcus neoformans and bacteria, are rich in polysaccharides containing mannose. smolecule.comebi.ac.uk The disaccharide this compound is a fundamental building block of these larger mannan (B1593421) structures. iedb.org The presence of these specific mannose epitopes on a pathogen's surface has profound implications for host-pathogen interactions. tmrjournals.commdpi.com

On one hand, these structures can be recognized by the host's innate immune system. Host lectins, such as the mannose-binding lectin (MBL) or DC-SIGN on dendritic cells, can bind to these microbial mannans, triggering an immune response aimed at clearing the pathogen. On the other hand, pathogens can exploit this recognition to their advantage. Some viruses and bacteria use host cell lectins that recognize mannose as receptors to gain entry into the cells. tmrjournals.com Therefore, the presentation of the α(1→6)mannobiose epitope on a pathogen's surface is a critical factor that can influence the outcome of an infection. biorxiv.orgcloudfront.net

Beyond interacting with the host, carbohydrate structures on microbial surfaces also mediate interactions between microbial cells themselves. These interactions are fundamental to the formation of communities such as biofilms, which are notoriously resistant to antimicrobial treatments. The adhesion mechanisms often rely on specific lectin-glycan binding events.

The this compound structure can contribute to these processes. For example, in a population of bacteria or fungi, lectins expressed on the surface of one cell can bind to the mannan polysaccharides on an adjacent cell, leading to aggregation. This cell-to-cell adhesion is a key step in the development of robust biofilms. Furthermore, bacterial adhesion to host cells is frequently mediated by fimbrial lectins, like the E. coli FimH adhesin, which recognizes terminal α-D-mannose structures on host glycoproteins. mdpi.com The specific α(1→6) linkage can be part of the host cell receptor, making it a target for bacterial attachment. tmrjournals.com

Evasion of Host Responses by Microbial Glycans (non-human contexts)

Complex carbohydrates, or glycans, are pivotal components of microbial surfaces and play a crucial role in the interaction between microbes and their hosts. nih.gov The disaccharide this compound is a fundamental structural unit of larger mannans and glycoproteins on the surfaces of various microbes, such as viruses and fungi. nih.gov These glycan structures can serve as shields, effectively masking the pathogen from the host's immune surveillance mechanisms. nih.gov

In viruses, such as HIV, Lassa virus, and coronaviruses (including SARS-CoV-2), the viral glycoproteins are often densely coated with N-linked glycans. nih.gov These glycans can be of the high-mannose type, which includes repeating mannose units. nih.gov The α-(1→6)-mannose linkage, characteristic of this compound, forms the backbone of extended mannose chains in some of these structures. nih.gov This dense glycan shield can physically block host antibodies and other immune effectors from accessing and recognizing the underlying viral proteins, thereby facilitating immune evasion. nih.gov

In the context of fungi, such as Candida albicans, the cell wall is rich in mannoproteins. These consist of a protein core with extensive mannosylation. nih.gov The outer layers of these mannans often feature a polymeric α-(1→6)-linked mannose backbone, which is further decorated with shorter α-(1→2)- and α-(1→3)-linked mannose side chains. nih.gov These complex mannans are known to be pathogen-associated molecular patterns (PAMPs) recognized by the host's innate immune system; however, variations in their structure can modulate this recognition, contributing to immune evasion or manipulation.

Table 1: Examples of Microbial Glycans and Their Role in Host Evasion

| Microbial Context | Relevant Glycan Structure | Mechanism of Evasion |

|---|---|---|

| Viruses (e.g., HIV, SARS-CoV-2) | High-mannose N-linked glycans on viral spike proteins. nih.gov | Forms a dense glycan shield that sterically hinders antibody binding to viral protein epitopes. nih.gov |

| Fungi (e.g., Candida albicans) | Cell wall mannoproteins with an α-(1→6)-linked mannose backbone. nih.gov | Structural variability can modulate recognition by host immune receptors, potentially dampening the immune response. nih.gov |

Fundamental Roles in Cellular Signaling Pathways (investigated in vitro)

The oligosaccharide components of cell surface glycoconjugates are critical for intercellular recognition and interaction, which are the basis of many cellular signaling events. researchgate.net While this compound is a relatively simple disaccharide, it represents a core structural motif found in more complex glycans that are essential for signaling. nih.gov Research in glycobiology investigates the role of such structures in biological systems, including their involvement in signal transduction. medchemexpress.com

In vitro studies often utilize synthetic oligosaccharides that mimic these natural structures to probe their function. The specific arrangement and linkage of monosaccharides, such as the α-(1→6) bond in this disaccharide, are crucial for specific binding to protein receptors on other cells, which initiates a signaling cascade. researchgate.net These glycans can act as receptors for hormones and other signaling molecules, governing processes from cell adhesion to immune reactions. researchgate.net The study of how these glycan structures are synthesized and degraded by enzymes is a key part of understanding their role in cellular processes. medchemexpress.com

Contribution to Glycoconjugate and Glycoprotein (B1211001) Research

The disaccharide this compound is a significant compound in the field of glycoconjugate and glycoprotein research. nih.gov Glycoconjugates, which include glycoproteins and glycolipids, feature complex carbohydrate chains that are integral to their biological function. nih.govbiosynth.com D-mannose is a common monosaccharide found in these structures, particularly in the N-linked glycans of glycoproteins. nih.gov

The α-(1→6) linkage is a key structural feature in the mannan backbone of glycoproteins found in fungi and yeast. nih.gov Research into the conformation and dynamics of disaccharides like this compound provides insight into the structure of these larger, more complex biological polymers. nih.gov Furthermore, this disaccharide and related structures are used in glycobiology research to understand the synthesis, structure, and evolution of sugars and their roles in biological systems. medchemexpress.com It can be used as a building block or a reference compound in the chemical or enzymatic synthesis of more complex oligosaccharides for research purposes. biosynth.comsmolecule.com

Table 2: Research Applications in Glycoconjugate Science

| Research Area | Application of this compound |

|---|---|

| Glycoprotein Structure | Serves as a model compound for studying the conformational properties of α-(1→6)-linked mannan chains in fungal and viral glycoproteins. nih.gov |

| Glycoconjugate Synthesis | Used as a synthetic building block (acceptor or donor) for creating more complex oligosaccharides and glycans for research. biosynth.comsmolecule.com |

| Glycobiology | Employed in studies focusing on the biosynthesis, degradation, and biological recognition of glycans. medchemexpress.com |

Applications as Substrates or Acceptors in Enzyme Activity Studies

In the field of enzymology, this compound serves as a valuable tool for studying the activity and specificity of various carbohydrate-active enzymes. The glycosidic bond within the disaccharide can be cleaved by specific enzymes, making it a useful substrate for characterizing glycosidases. smolecule.com

Conversely, the compound can also act as an acceptor molecule in glycosylation reactions catalyzed by glycosyltransferases. smolecule.com In these reactions, a mannose unit is transferred from a donor molecule to the this compound acceptor, elongating the carbohydrate chain. This is fundamental to the enzymatic synthesis of complex oligosaccharides and polysaccharides. smolecule.com Studies using this disaccharide as a substrate or acceptor help to elucidate enzyme mechanisms, kinetics, and the structural requirements for enzyme-carbohydrate recognition. For example, research on acetyl xylan (B1165943) esterase has shown that the enzyme's preference for cleaving acetyl groups is influenced by the position of the glycosidic bond in disaccharide substrates. researchgate.net

Table 3: Enzymatic Reactions Involving α-(1→6)-Mannose Linkages

| Enzyme Class | Role of this compound | Research Application |

|---|---|---|

| Glycosidases (e.g., mannosidases) | Substrate | Characterization of enzyme kinetics, specificity, and mechanism of action for hydrolysis of the α-(1→6) glycosidic bond. smolecule.com |

| Glycosyltransferases (e.g., mannosyltransferases) | Acceptor | Study of the enzymatic synthesis of complex carbohydrates and the formation of α-(1→6) linkages. smolecule.com |

| Esterases (e.g., acetyl xylan esterase) | Model Substrate (when modified) | Investigating enzyme regioselectivity and the influence of glycan structure on catalytic activity. researchgate.net |

Advanced Analytical and Spectroscopic Methodologies in Research

High-Resolution NMR Spectroscopy for Conformational and Configurational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-O-alpha-D-mannopyranosyl-D-mannopyranose in solution. It provides unparalleled insight into both the configuration of the molecule and its dynamic conformational preferences around the α-(1→6) glycosidic linkage.

Researchers employ a variety of NMR experiments to define the molecule's structure. One-dimensional (1D) and two-dimensional (2D) experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to assign the proton resonances within each mannose residue. The anomeric configuration (α) is confirmed by the characteristic chemical shift and the magnitude of the coupling constant between the anomeric proton (H-1) and H-2.

To probe the three-dimensional structure and the conformation across the glycosidic bond, Nuclear Overhauser Effect (NOE) experiments are crucial. nih.gov Techniques like 1D ¹H,¹H-NOESY and 1D ¹H,¹H-T-ROESY allow for the detection and quantification of through-space interactions between protons on the two different mannose residues. nih.gov These measured inter-residue proton-proton distances are critical for defining the relative orientation of the two rings. For the α-(1→6) linkage, key NOEs between the anomeric proton of the non-reducing mannose and protons near the C-6 of the reducing mannose (H-6a and H-6b) help to map the conformational space.

Furthermore, long-range heteronuclear coupling constants (e.g., ³JCH) measured across the glycosidic linkage provide valuable dihedral angle information, further constraining the conformational models. nih.gov In some research, selective ¹³C-isotope labeling of one of the mannose units is employed to overcome signal overlap and facilitate the measurement of specific one-bond and long-range coupling constants. nih.gov These experimentally derived parameters, including coupling constants and NOE-derived distances, serve as critical restraints for building and validating computational models of the disaccharide. nih.govnih.gov

Table 1: Key NMR Parameters for Conformational Analysis of Mannobiosides

| NMR Parameter | Information Gained | Relevant Experiments |

| ¹JC1,H1 Coupling Constant | Anomeric configuration (α or β) | ¹H NMR, ¹³C NMR |

| Inter-residue NOEs | Through-space proton-proton distances, defining glycosidic torsion angles (φ, ψ, ω) | 1D/2D NOESY, ROESY |

| ³JH,H Coupling Constants | Dihedral angles within the pyranose rings | COSY, TOCSY, ¹H NMR |

| ³JC,H Heteronuclear Couplings | Dihedral angles across the glycosidic linkage | HMBC, HSQC |

X-ray Crystallography for Enzyme-Ligand Complex Structure Determination

X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structural information of molecules in their crystalline state. In the context of this compound, its most significant application is in determining the structure of this disaccharide when it is bound to the active site of an enzyme, such as a mannosidase or a mannosyltransferase. semanticscholar.org

The process involves co-crystallizing the target enzyme with the disaccharide or soaking pre-formed enzyme crystals in a solution containing the compound. The resulting crystal is then exposed to a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector. semanticscholar.org By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the asymmetric unit of the crystal. semanticscholar.org This map is then interpreted to build an atomic-level model of the enzyme and its bound ligand, this compound.

These crystal structures are invaluable as they reveal the precise atomic interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—between the sugar and the amino acid residues in the enzyme's binding pocket. This provides a static snapshot of molecular recognition, explaining the enzyme's specificity and catalytic mechanism. Such structural insights are fundamental for structure-based drug design, where small molecules are developed to mimic the natural ligand to inhibit or modulate enzyme activity. semanticscholar.org While a specific structure of an enzyme complexed with this compound is not detailed in the provided results, the methodology is standard for studying carbohydrate-processing enzymes.

Chromatographic Techniques for Separation and Detection of Oligosaccharides in Research Samples

Chromatography is an essential tool for the separation, purification, and quantification of this compound from complex mixtures, such as those derived from enzymatic digests or biological samples like urine. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly prevalent method.

For the analysis of mannose-containing oligosaccharides, columns with amino-functionalized silica (B1680970) stationary phases (NH₂) are often used in normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode. nih.gov In this setup, a mobile phase with a high organic solvent content is used, and elution is typically achieved by a gradient of increasing aqueous buffer. A key finding in the analysis of mannose oligosaccharides is that a direct relationship can be observed between the retention time and the number of mannose units in the chain under isocratic conditions, allowing for predictable separation based on size. nih.gov

Detection methods are critical for visualizing and quantifying the separated oligosaccharides. For compounds lacking a strong chromophore, such as this compound, several strategies are used:

Refractive Index (RI) Detection: A universal detector that responds to changes in the refractive index of the eluent as the analyte passes through.

Evaporative Light Scattering Detection (ELSD): Another universal detector that is more sensitive than RI and compatible with gradient elution.

Fluorescence Detection: This highly sensitive method requires the oligosaccharide to be derivatized with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB). imrpress.com The labeled sugars are then separated by HPLC and detected by a fluorescence detector, enabling quantification at very low levels. imrpress.com

These chromatographic methods are not only used for analysis but also for preparative-scale purification to obtain pure samples of this compound for further structural and functional studies. nih.gov

Table 2: Common HPLC Methods for Oligosaccharide Analysis

| Technique | Stationary Phase | Detection Method | Primary Application |

| Normal-Phase HPLC | Amino (NH₂) | Refractive Index (RI) | Separation and quantification |

| HILIC | Amino (NH₂), Amide | ELSD, Mass Spectrometry | High-sensitivity analysis, compatible with MS |

| HPLC with Fluorescence | Reversed-Phase (C18) | Fluorescence Detector (FLD) | Trace-level quantification of fluorescently-labeled oligosaccharides imrpress.com |

Spectrophotometric and Fluorometric Assays for Enzyme Kinetics and Activity Measurement

Spectrophotometric and fluorometric assays are fundamental for studying the kinetics of enzymes that synthesize or degrade this compound. These continuous assays monitor the progress of an enzymatic reaction over time by measuring a change in absorbance or fluorescence. nih.govperkinelmer.com

The principle of these assays relies on a product of the reaction (or a substrate in a coupled reaction) being chromogenic or fluorogenic. For example, to measure the activity of a glycoside hydrolase (mannosidase) that cleaves this compound, a synthetic substrate is often used where the mannose is linked to a reporter molecule like p-nitrophenol (pNP). Cleavage of the glycosidic bond releases p-nitrophenol, which is a colored compound that can be quantified by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm).

By measuring the initial rate of the reaction at various substrate concentrations, key kinetic parameters such as the Michaelis constant (KM) and the maximum velocity (Vmax) can be determined using the Michaelis-Menten model. nih.govyoutube.com This information is vital for characterizing the enzyme's efficiency and substrate specificity.

Fluorometric assays operate on a similar principle but use substrates that release a fluorescent molecule upon cleavage, offering significantly higher sensitivity than spectrophotometric methods. These assays are crucial for detecting low levels of enzyme activity or for use in high-throughput screening applications in drug discovery. perkinelmer.com

Integration of Analytical Techniques with Computational Modeling for Mechanistic Insights

To gain the most profound understanding of the behavior of this compound, researchers increasingly integrate experimental data with computational modeling. nih.gov This synergistic approach provides mechanistic insights that are often inaccessible through either method alone.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of the disaccharide in an explicit solvent environment. nih.gov These simulations use force fields, such as CHARMM or AMBER, to calculate the forces between atoms and simulate their motion over time. This generates a dynamic trajectory of the molecule, revealing the preferred conformations around the glycosidic linkage and the transitions between them.

The accuracy and validity of these simulations are critically dependent on the quality of the force field. Therefore, experimental data from high-resolution NMR spectroscopy serve as essential benchmarks for validating and refining the computational models. nih.govnih.gov For instance, the inter-proton distances calculated from the MD simulation trajectory can be directly compared to the distances derived from experimental NOE measurements. nih.gov Similarly, calculated J-coupling constants from the simulation can be compared with experimental values. nih.gov A strong correlation between the simulated and experimental data lends high confidence to the computational model, which can then be used to explore aspects of the molecule's behavior, such as its interaction with water and its binding thermodynamics with proteins, providing deep mechanistic insights. nih.gov

Research Applications and Future Directions in Glycoscience

Utilization as a Building Block in Complex Glycan Synthesis for Research Purposes

The chemical synthesis of complex oligosaccharides and glycoconjugates is a fundamental challenge in glycoscience, essential for providing pure, well-defined structures for biological investigation. 6-O-alpha-D-Mannopyranosyl-D-mannopyranose and its derivatives are critical building blocks in the assembly of these larger glycan structures. The synthesis of such molecules often involves a stepwise approach, where monosaccharide or disaccharide units are sequentially added. For instance, the synthesis of a trisaccharide, methyl 3-O-α-d-galactopyranosyl-6-O-α-d-mannopyranosyl-α-d-mannopyranoside, illustrates the use of a mannose-based disaccharide as a precursor. capes.gov.br

The strategic use of protecting groups is paramount in these syntheses to control the regioselectivity and stereoselectivity of the glycosidic bond formation. Methodologies like intramolecular aglycon delivery have been developed to create specific linkages, such as the challenging β-mannosidic linkage, with high stereoselectivity. researchgate.net These synthetic strategies can be applied to build upon core structures like this compound to access larger, biologically relevant glycans, such as the core pentasaccharide of N-linked glycoproteins. researchgate.net The availability of such disaccharide building blocks facilitates the construction of high-mannose oligosaccharides, which are crucial for studying protein-glycan interactions.

| Precursor Compound | Synthesized Complex Glycan | Key Synthetic Strategy |

| 6-O-α-D-Mannopyranosyl-α-D-mannopyranoside derivative | Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | Glycosylation of a mannoside acceptor |

| Octyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | Precursor of β-D-Man-(1→4)-β-D-GlcNAc linkage | Intramolecular aglycon delivery |

| 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose | O-beta-D-mannopyranosyl-(1→4)-O-alpha-L-rhamnopyranosyl-(1→3)-D-galactose | Glycosylation with a disaccharide bromide |

Development of Defined Substrates for Glycosidase and Glycosyltransferase Assays

Defined oligosaccharide substrates are indispensable for the characterization of enzymes that synthesize and degrade glycans, namely glycosyltransferases and glycosidases. This compound and its synthetic analogues serve as precise substrates for studying the activity and specificity of these enzymes. For example, the enzyme 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase, found in Cryptococcus gattii, utilizes a mannose-containing disaccharide as an acceptor for a xylosylphosphate group, highlighting the specificity of such enzymes. uniprot.org

Furthermore, synthetic glycosides derived from this disaccharide, such as those with a spacer arm like 8-methoxycarbonyloctyl, are designed to function as intermediates for creating neoglycoconjugates. nih.gov These can be used in enzyme-linked immunosorbent assays (ELISAs) or other immunological assays to detect enzyme activity or to screen for enzyme inhibitors. The development of these defined substrates is crucial for understanding the enzymatic pathways of glycan metabolism and for identifying potential therapeutic targets. nih.gov

| Enzyme | Substrate/Acceptor | Enzyme Function | Organism |

| 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase | 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose | Transfers a xylosylphosphate group to the mannose acceptor. | Cryptococcus gattii serotype B uniprot.org |

| Glycosidases/Glycosyltransferases | 8-methoxycarbonyloctyl glycosides of mannose-containing disaccharides | Used as intermediates to create probes for assaying enzyme activity. | N/A (Synthetic Substrate) nih.gov |

Design and Synthesis of Glycomimetics and Glyco-conjugate Probes

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are often more stable to enzymatic degradation and can be used to probe or inhibit biological processes involving glycans. academie-sciences.fr The this compound structure serves as a scaffold for designing such mimetics. By replacing specific hydroxyl groups or the glycosidic oxygen, researchers can create analogues that retain binding affinity for carbohydrate-binding proteins (lectins) but are resistant to hydrolysis by glycosidases. academie-sciences.fr For instance, replacing the inter-glycosidic oxygen with a methylene (B1212753) group results in a C-glycoside, which is chemically and enzymatically more stable. academie-sciences.fr

Glyco-conjugate probes are created by attaching a carbohydrate to another molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a protein. These probes are powerful tools for studying carbohydrate-mediated interactions. The synthesis of 8-methoxycarbonyloctyl glycosides of mannose-containing disaccharides provides a linker for conjugation to proteins, creating potential antigens or tools for detecting glycan-binding partners. nih.gov The development of such probes is essential for visualizing and quantifying the interactions that govern many cellular processes. capes.gov.brresearchgate.net

Tools for Elucidating Carbohydrate-Mediated Biological Recognition Events

Carbohydrates on the cell surface are centrally involved in biological recognition events, from immune responses to pathogen infection. scilit.comresearchgate.net The disaccharide this compound is part of the high-mannose N-glycans that are recognized by specific lectins, such as the mannose receptor on antigen-presenting cells. researchgate.net Synthetically prepared oligosaccharides containing this motif are crucial for studying these recognition events at a molecular level.

By using well-defined, pure synthetic glycans, researchers can overcome the heterogeneity of natural glycan populations. This allows for the precise determination of the binding specificity and affinity of lectins for their carbohydrate ligands. These studies are fundamental to understanding how the immune system distinguishes between self and non-self, and how pathogens exploit these recognition systems to initiate infection. The synthesis of complex saccharides and their mimics is a key strategy for intervening in these processes. scilit.com The development of C-glycoside analogues of D-mannose, which are more stable, provides valuable tools for studying the role of the carbohydrate moiety in these biological processes. academie-sciences.fr

Investigating Glycan Diversification and Evolution across Biological Domains